Cereclor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Cereclor is a trade name for a range of chlorinated paraffins produced by Ineos Chlor Ltd. These compounds are created through the controlled chlorination of specific paraffinic hydrocarbon fractions. This compound is widely used as an extreme pressure additive in gear oils and metalworking lubricants, a secondary plasticizer in polyvinyl chloride (PVC), a plasticizer for chemical-resistant paints, and a flame retardant additive for plastics, rubbers, and textiles .

準備方法

Cereclor is synthesized by the chlorination of paraffinic hydrocarbons. The process involves the reaction of chlorine gas with paraffinic hydrocarbons under controlled conditions. The degree of chlorination can vary, resulting in different grades of this compound with varying chlorine content. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product specifications .

化学反応の分析

Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:

Nucleophilic substitution: Chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation: this compound can undergo oxidation reactions, especially under harsh conditions, leading to the formation of chlorinated alcohols and acids.

Reduction: Reduction reactions can remove chlorine atoms, converting this compound back to its hydrocarbon form.

科学的研究の応用

Cereclor has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as an additive in lubricants and metalworking fluids.

Biology: Investigated for its potential effects on biological systems, including its use as a plasticizer in medical devices.

Medicine: Studied for its potential use in drug delivery systems due to its plasticizing properties.

Industry: Widely used in the production of PVC, paints, coatings, adhesives, sealants, and as a flame retardant

作用機序

The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .

類似化合物との比較

Cereclor is unique among chlorinated paraffins due to its specific chlorination process and the resulting range of products with varying chlorine content. Similar compounds include:

Chlorinated paraffins: These are similar in structure but may have different degrees of chlorination and chain lengths.

Polychlorinated biphenyls (PCBs): These compounds also contain chlorine atoms but have a different chemical structure and are used in different applications.

Chlorinated polyethylene (CPE): Another chlorinated compound used as a plasticizer and flame retardant

This compound stands out due to its versatility and wide range of applications in various industries.

特性

CAS番号 |

108171-27-3; 63449-39-8 |

|---|---|

分子式 |

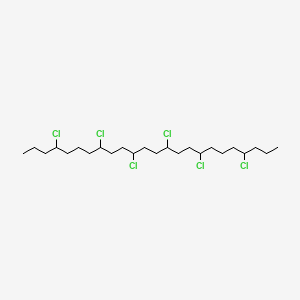

C24H44Cl6 |

分子量 |

545.3 g/mol |

IUPAC名 |

4,8,11,14,17,21-hexachlorotetracosane |

InChI |

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |

InChIキー |

QKUNKVYPGIOQNP-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |

沸点 |

Decomposes (NTP, 1992) |

Color/Form |

Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |

密度 |

1.17 at 77 °F (NTP, 1992) 1.00-1.07 |

引火点 |

greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |

物理的記述 |

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) DryPowder; Liquid |

溶解性 |

less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |

蒸気圧 |

Nonvolatile (NTP, 1992) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

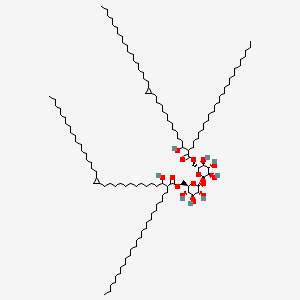

![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)